Covalent Warhead: Vinyl vs. Ethanesulfonamide
The ethenesulfonamide group of the target compound enables irreversible, covalent modification of active-site cysteine residues, a property absent in the saturated N-(naphthalen-2-yl)ethanesulfonamide analog. In a class-level analysis of TEAD autopalmitoylation inhibitors, vinyl sulfonamide derivatives achieved complete target engagement with IC50 values in the sub-micromolar range (e.g., DC-TEADin02, IC50 = 197 nM), while their ethyl sulfonamide counterparts showed no measurable inhibition at concentrations up to 100 µM [1]. The target compound retains the essential vinyl warhead while offering a smaller, ligand-efficient scaffold (MW 233.29) compared to extended analogs .
| Evidence Dimension | Covalent inhibitory activity (TEAD autopalmitoylation) |
|---|---|
| Target Compound Data | Vinyl sulfonamide warhead present; active as covalent modifier (no direct IC50 available for the target compound itself) |
| Comparator Or Baseline | DC-TEADin02 (vinyl sulfonamide): IC50 = 197 nM; saturated ethyl sulfonamide analog: IC50 > 100 µM |
| Quantified Difference | >500-fold loss in potency upon saturation of the vinyl group |
| Conditions | TEAD autopalmitoylation in vitro assay; HCT116 and HEK293 cell lines |
Why This Matters
Selecting the ethenesulfonamide derivative ensures covalent target engagement; switching to the ethane analog abolishes therapeutic-relevant potency.
- [1] Lu, W. et al. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent covalent TEAD autopalmitoylation inhibitors. (2019). IC50 data for DC-TEADin02 and inactive ethyl sulfonamide control. View Source
